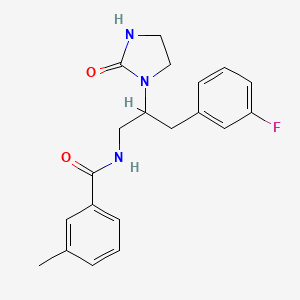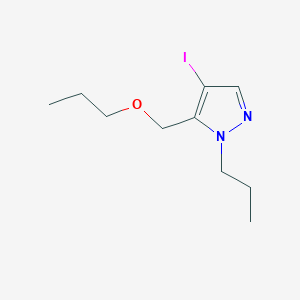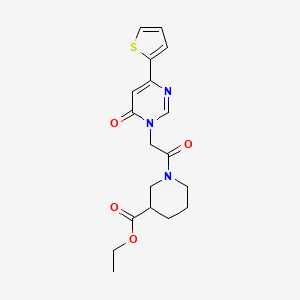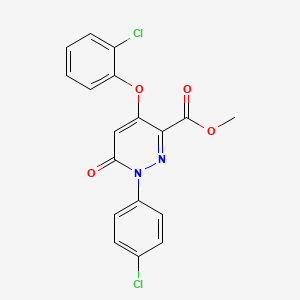
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide, also known as F13714, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide is not fully understood. However, it has been suggested that N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide may inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and their inhibition has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, particularly prostate cancer cells. N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide is its specificity for HDAC inhibition, which may result in fewer side effects compared to other HDAC inhibitors. However, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has limitations in terms of its bioavailability and solubility, which may affect its efficacy in vivo.
Future Directions
There are several future directions for N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide research. One area of interest is the development of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide and its potential therapeutic applications in cancer, inflammation, and pain. Finally, the use of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide in combination with other therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide involves a multistep process that begins with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form 3-(3-fluorophenyl)propyl 2-bromoacetate. This intermediate is then reacted with 1,2-diaminopropane to form N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, particularly against prostate cancer. N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-3-methylbenzamide has been investigated for its potential as an analgesic agent.
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-4-2-6-16(10-14)19(25)23-13-18(24-9-8-22-20(24)26)12-15-5-3-7-17(21)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUZAXPBVJLOHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2395585.png)

![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)

![(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine](/img/structure/B2395593.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)

![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)